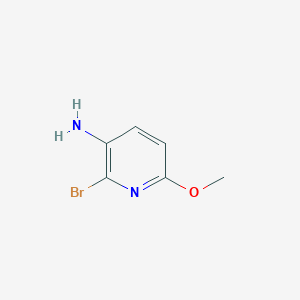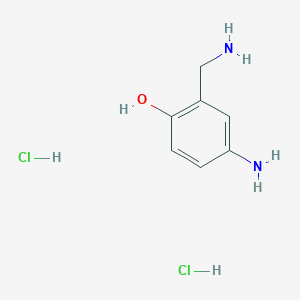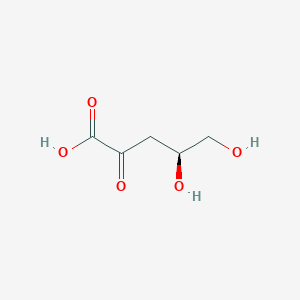
3-Amino-2-bromo-6-methoxypyridine
Übersicht
Beschreibung
3-Amino-2-bromo-6-methoxypyridine is a compound that is closely related to various pyridine derivatives synthesized for pharmaceutical and chemical applications. Although the specific compound is not directly synthesized in the provided papers, the methods and structures of similar compounds offer insights into its potential synthesis and properties.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multiple steps, including substitution, nitration, ammoniation, and oxidation. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a regioselective reaction, methoxylation, and bromination steps to achieve the desired product with an overall yield of 67% . Similarly, the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine demonstrates a practical synthetic route with high regioselectivity and excellent yield . These methods could potentially be adapted for the synthesis of 3-amino-2-bromo-6-methoxypyridine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the molecular structure and vibrational spectra of 3-amino-2-bromopyridine were studied using density functional methods, providing detailed information on the geometry and electronic properties of the molecule . This information is crucial for understanding the reactivity and potential applications of 3-amino-2-bromo-6-methoxypyridine.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, including aminomethylation, acetylation, and reactions with nucleophiles. The aminomethylation of 3-hydroxy-6-methylpyridine derivatives has been investigated, showing that the reaction is directed primarily to position 6 of the pyridine ring . These findings suggest that the amino group in 3-amino-2-bromo-6-methoxypyridine could also participate in similar reactions, affecting its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents such as amino, bromo, and methoxy groups can affect the compound's solubility, boiling point, and stability. The experimental and theoretical study of 3-amino-2-bromopyridine provides insights into its vibrational frequencies and electronic properties, which are relevant for understanding the properties of 3-amino-2-bromo-6-methoxypyridine .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Efficient Synthesis : This compound has been utilized in the efficient synthesis of structurally complex molecules. For instance, it played a role in synthesizing a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
- Precursor in Chemical Reactions : It has been developed as a practical 2,3-pyridyne precursor, indicating its utility in regioselective chemical reactions (Walters, Carter, & Banerjee, 1992).
- Derivative Synthesis : The compound has been instrumental in synthesizing various derivatives like 2-amino-3-nitropyridine-6-methoxy, showcasing its versatility in chemical synthesis (Fan Kai-qi, 2009).
Applications in Medicinal Chemistry
- Microbiological Activity : Derivatives of 3-Amino-2-bromo-6-methoxypyridine, like 2-mercapto-4-methoxypyridine-3-carbonitrile, have shown noticeable bacteriostatic or tuberculostatic activity (Miszke, Foks, Brożewicz, et al., 2008).
- Structural Studies in Pharmaceuticals : It has been used for the structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, contributing to the understanding of molecular conformations and hydrogen bonding patterns in pharmaceuticals (Böck, Beuchel, Goddard, et al., 2021).
Nanotechnology and Material Science
- Enhancing Nanocrystal Performance : The compound has been used to passivate FA0.8Cs0.2PbBr3 nanocrystals, significantly enhancing their performance in light-emitting diodes (LEDs) (Shen, Lu, Xia, et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-6-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPDRKSRZCMGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570043 | |
| Record name | 2-Bromo-6-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-bromo-6-methoxypyridine | |
CAS RN |
135795-46-9 | |
| Record name | 2-Bromo-6-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-methoxypyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)



![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)


